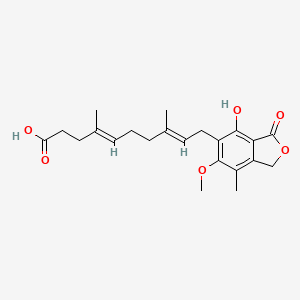

Mycophenolic acid IV

Description

Properties

IUPAC Name |

(4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-13(6-5-7-14(2)9-11-18(23)24)8-10-16-20(25)19-17(12-28-22(19)26)15(3)21(16)27-4/h7-8,25H,5-6,9-12H2,1-4H3,(H,23,24)/b13-8+,14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGCNVRPGPHOAR-CCLLZULESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=C(C)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345693 | |

| Record name | Mycophenolic acid IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74838-16-7 | |

| Record name | Mycophenolic acid IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Discovery of Mycophenolic Acid

Early Discovery and Isolation from Fungi

The story of mycophenolic acid begins in 1893 with the work of Italian medical scientist Bartolomeo Gosio. ncats.io While investigating the cause of pellagra, a disease then thought to be associated with spoiled corn, Gosio isolated a fungus he identified as Penicillium glaucum (later reclassified as Penicillium brevicompactum). ncats.ioiaea.org He observed that this fungus produced a substance with inhibitory effects on the growth of bacteria. ncats.io By 1896, Gosio had successfully isolated the active compound in a pure, crystalline form, making it one of the first antibiotics to be so characterized. ncats.io His research demonstrated its effectiveness against the anthrax bacterium, Bacillus anthracis. ncats.ionih.gov

The initial antibacterial investigations into mycophenolic acid revealed a spectrum of activity, particularly against Gram-positive bacteria. While its potency was not as high as later-discovered antibiotics, these early findings marked a significant step in the search for antimicrobial agents.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Klebsiella pneumoniae ATCC 700603 (ESBL) | 128 |

| Escherichia coli ATCC 8739 | >1500 |

| Pseudomonas aeruginosa ATCC 27853 | >1500 |

| Staphylococcus aureus MRSA ATCC 43300 | 128 |

| Staphylococcus aureus MSSA ATCC 25923 | 128 |

Despite its early discovery, mycophenolic acid was largely forgotten by the scientific community for several decades. It was rediscovered in 1912 by American scientists C.L. Alsberg and O.M. Black, who were investigating maize deterioration. nih.gov They isolated the same compound and gave it the name mycophenolic acid. nih.gov Subsequent rediscoveries and further characterization over the following decades confirmed its identity and laid the groundwork for future investigations into its diverse biological activities. nih.gov

Identification of Immunosuppressive Properties

The pivotal shift in the scientific understanding of mycophenolic acid came in the 1970s through the groundbreaking research of Anthony Allison and his wife, Elsie M. Eugui. nih.gov Their work, initially focused on the biochemical basis of immune deficiencies, led them to investigate the effects of various compounds on the immune system. nih.gov They discovered that mycophenolic acid exhibited potent immunosuppressive properties. nih.gov Their research elucidated the compound's unique mechanism of action: the selective, reversible, and non-competitive inhibition of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.govnih.govexlibrisgroup.com

This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, a pathway upon which T and B lymphocytes are highly dependent for their proliferation. nih.gov Most other cell types can utilize an alternative "salvage pathway" for purine (B94841) synthesis, rendering them less susceptible to the effects of mycophenolic acid. nih.gov This lymphocyte-selective action was a significant breakthrough, promising a more targeted approach to immunosuppression. nih.gov

| T-Cell Lymphoma Line | IC50 (nmol/L) |

|---|---|

| DND41 | 91 |

| MOLT 13 | 365 |

| PEER | 275 |

While mycophenolic acid itself showed great promise, its clinical use was initially hampered by issues such as poor bioavailability. nih.gov To address this, a prodrug, the 2-morpholinoethyl ester of mycophenolic acid, was developed. nih.govnih.gov This new formulation, known as mycophenolate mofetil (MMF), is readily absorbed and then rapidly hydrolyzed in the body to release the active mycophenolic acid. nih.gov This innovation significantly improved the compound's clinical utility.

Further development led to the creation of an enteric-coated formulation of mycophenolate sodium (EC-MPS), designed to deliver the active drug in the small intestine, potentially reducing upper gastrointestinal side effects. mdpi.com The development of these derivatives transformed mycophenolic acid from a scientific curiosity into a vital therapeutic agent, receiving FDA approval in 1995 for the prevention of organ rejection in transplant patients. gsk.com

Mechanism of Action and Molecular Interactions of Mycophenolic Acid

Differential Cellular Effects and Lymphocyte Biology

Inhibition of Lymphocyte Proliferation and Maturation

MPA acts as a selective, non-competitive, and reversible inhibitor of IMPDH, targeting both type I and type II isoforms of the enzyme. frontiersin.orgformosalab.comresearchgate.nettga.gov.auturkishimmunology.org Activated lymphocytes, in particular, exhibit a high dependency on the de novo purine (B94841) synthesis pathway for their rapid proliferation and maturation, as they possess significantly higher IMPDH activity and guanine (B1146940) nucleotide pools compared to resting cells or other cell types. frontiersin.orgresearchgate.nettga.gov.auresearchgate.net MPA demonstrates a greater potency against the IMPDH type II isoform, which is preferentially expressed in activated lymphocytes, thereby conferring a selective cytostatic effect on these immune cells. researchgate.netturkishimmunology.orgaai.org

By inhibiting IMPDH, MPA leads to a depletion of intracellular guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools. formosalab.comresearchgate.netaai.org This depletion directly impairs DNA synthesis and arrests the cell cycle, typically in the G1 phase, thereby preventing the clonal expansion of activated T and B lymphocytes. formosalab.comtga.gov.auaai.org Consequently, MPA effectively suppresses the proliferative responses of lymphocytes to various stimuli, including mitogens and alloantigens. formosalab.comtga.gov.auturkishimmunology.orgaai.orgaai.orgplos.orgnih.gov

Table 1: In Vitro Inhibition of Lymphocyte Functions by Mycophenolic Acid

| Lymphocyte Function Measured | Maximum Inhibition (Imax) | IC50 (mg/l) | Reference |

| Tritiated thymidine (B127349) ([(3)H]TdR) incorporation (Proliferation) | 99% | 0.14 | nih.gov |

| S-G2M phase entry (Cell Cycle Progression) | 93% | 0.28 | nih.gov |

| CD25 expression (Activation Marker) | 74% | 0.29 | nih.gov |

| CD134 expression (Activation Marker) | 83% | 0.24 | nih.gov |

Note: IC50 values represent the concentration of MPA required to inhibit 50% of the measured function.

Suppression of Cytotoxic T-Cell Activity and Antibody Production

The inhibition of lymphocyte proliferation and maturation by MPA directly translates into a suppression of key cellular and humoral immune responses. frontiersin.org MPA has been shown to inhibit the generation of cytotoxic T-lymphocytes (CTLs) that are critical for cell-mediated immunity, including the elimination of allogeneic cells. nih.govtandfonline.com Furthermore, MPA significantly impacts humoral immunity by suppressing antibody production from B cells. aai.orgnih.gov It effectively blocks both the proliferation and antibody secretion of B cells and hinders their differentiation into antibody-producing plasma cells. aai.org

Beyond direct proliferation, MPA also modulates the cytokine profiles of activated immune cells. It can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-17 (IL-17) by lymphocytes and monocytes. formosalab.comturkishimmunology.orgnih.gov In vitro studies have further demonstrated that MPA can suppress CTL activity, as evidenced by reduced CD107a surface staining and IFNγ production. tandfonline.com

Broader Immunomodulatory Effects

MPA's influence extends beyond the direct inhibition of lymphocyte proliferation, impacting cellular interactions and trafficking through broader immunomodulatory mechanisms.

Inhibition of Lymphocyte and Monocyte Adhesion to Endothelial Cells

MPA plays a role in modulating the recruitment of immune cells to sites of inflammation and rejection. It has been demonstrated to inhibit the adhesion of lymphocytes and monocytes to endothelial cells, a critical step in leukocyte extravasation. formosalab.comresearchgate.nettga.gov.aunih.govoup.comoup.com This effect is partly mediated by MPA's influence on the glycosylation of cell adhesion molecules (CAMs) present on the surface of these leukocytes. formosalab.comtga.gov.au Additionally, MPA can affect the expression or functional avidity of CAMs on both leukocytes and endothelial cells, potentially dampening the inflammatory cascade. nih.govoup.comoup.comnih.gov

Impact on Glycosylation of Cell Adhesion Molecules

A significant immunomodulatory effect of MPA involves its impact on the glycosylation of glycoproteins, including cell adhesion molecules, on lymphocytes and monocytes. formosalab.comtga.gov.au This process is intrinsically linked to the availability of guanosine triphosphate (GTP), which is depleted by MPA's inhibition of IMPDH. formosalab.comtga.gov.au GTP is essential for the transfer of mannose and fucose residues during the synthesis of these glycoproteins. formosalab.comtga.gov.auoup.com By interfering with this process, MPA can alter the functional properties and binding capabilities of adhesion molecules, such as very late antigen-4 (VLA-4) and lymphocyte function-associated antigen-1 (LFA-1), thereby reducing the capacity of leukocytes to adhere to endothelial cells. nih.govoup.com While some research indicates that MPA might alter the binding ability of these molecules rather than their surface expression, the inhibition of glycosylation remains a key mechanism contributing to its immunomodulatory profile. nih.gov

Mycophenolic Acid Biosynthesis and Fungal Origins

Fungal Species and Biosynthetic Pathways

Mycophenolic acid is produced by a variety of filamentous fungi, predominantly within the genus Penicillium. nih.govresearchgate.net The most well-studied and significant producer is Penicillium brevicompactum, from which MPA was originally discovered. pnas.orgasm.org Research has confirmed that the molecular basis for MPA production in P. brevicompactum is a 25-kb gene cluster containing the necessary biosynthetic genes. asm.orgnih.gov

Other notable Penicillium species capable of synthesizing MPA have been identified. These include Penicillium stoloniferum, which is also recognized for its relatively high production ability. nih.govnih.gov Penicillium echinulatum has also been identified as a source of mycophenolic acid. nih.govwikipedia.org Additionally, species such as Penicillium glabrum (a synonym for Penicillium glaucum), Penicillium roqueforti, Penicillium rugulosum, and Penicillium canescens are known producers. nih.govnih.govresearchgate.net While direct research on P. scarbum and P. grisebrunneum is less prominent in the primary literature, the broad distribution of MPA production across the Penicillium genus suggests that numerous species within this group harbor the genetic machinery for its synthesis. nih.govoup.com

Interactive Data Table: Penicillium Strains Producing Mycophenolic Acid

| Species | Notability | References |

| Penicillium brevicompactum | Original source of MPA isolation and extensively studied for its biosynthetic pathway. | pnas.orgasm.orgnih.gov |

| Penicillium stoloniferum | A well-known producer of mycophenolic acid. | nih.govnih.gov |

| Penicillium echinulatum | Confirmed producer of mycophenolic acid. | nih.govwikipedia.org |

| Penicillium glaucum (P. glabrum) | Identified as a producer of mycophenolic acid. | nih.govnih.govbohrium.com |

| Penicillium scarbum | Part of the broader group of Penicillium species known for producing MPA. | nih.gov |

| Penicillium grisebrunneum | Falls under the wide range of Penicillium species capable of MPA synthesis. | nih.gov |

The biosynthesis of mycophenolic acid is a sophisticated process that is elegantly compartmentalized within the fungal cell. pnas.orgpnas.org This spatial separation of enzymatic reactions across different organelles highlights the complexity of fungal natural product synthesis. researchgate.netnih.gov The pathway involves enzymes located in the cytosol, Golgi apparatus, endoplasmic reticulum, and peroxisomes, which work in concert with the cell's primary metabolic machinery. pnas.orgresearchgate.net

The biosynthetic gene cluster for MPA, often referred to as the 'mpa' cluster, encodes the key enzymes responsible for its formation. oup.comnih.gov The elucidation of this pathway has been a significant area of research, revealing a series of unique and coordinated enzymatic functions. pnas.orgnih.gov

The initial steps of MPA biosynthesis occur in the cytosol. researchgate.netnih.gov The backbone of the molecule is assembled by a polyketide synthase known as MpaC' . nih.govnih.gov This enzyme catalyzes the formation of 5-methylorsellinic acid from one molecule of acetyl-CoA, three units of malonyl-CoA, and one molecule of S-adenosyl-l-methionine (SAM), with the latter serving as the source of a methyl group. pnas.orgoup.com

Following the creation of the polyketide core, the cytosolic O-methyltransferase, MpaG' , carries out the next modification. researchgate.netnih.gov This enzyme is responsible for the O-methylation of the polyketide intermediate, a crucial step in the pathway. nih.gov

After its initial formation and modification in the cytosol, the biosynthetic intermediate is acted upon by an enzyme associated with the Golgi apparatus. researchgate.netnih.gov The prenyltransferase MpaA' catalyzes the farnesylation of the phthalide (B148349) intermediate, 3,5-dihydroxy-6-methylphthalide (DHMP). oup.com This step involves the attachment of a farnesyl pyrophosphate side chain, which is derived from the fungus's primary terpenoid biosynthesis pathway. nih.gov

The endoplasmic reticulum serves as the site for several key oxidative and structural modifications. researchgate.netnih.gov A critical enzyme in this location is the P450-hydrolase fusion enzyme, MpaDE' . pnas.org This bifunctional enzyme first hydroxylates an intermediate, which is then followed by an intramolecular lactonization to form a phthalide structure. pnas.orgoup.com

The oxygenase MpaB' is also bound to the endoplasmic reticulum and plays a pivotal role in the oxidative cleavage of the farnesyl side chain attached by MpaA'. pnas.orgresearchgate.net This cleavage is a crucial step that ultimately leads to the formation of the final mycophenolic acid structure. oup.com

The final step in the biosynthesis of mycophenolic acid takes place within the peroxisomes. pnas.orgresearchgate.net This localization is significant as it involves a unique collaboration between the biosynthetic pathway and the peroxisomal β-oxidation machinery. pnas.org The enzyme MpaH' , an acyl-coenzyme A hydrolase, is responsible for the specific hydrolysis of the mycophenolic acid-CoA ester to release the final product, mycophenolic acid. researchgate.netnih.gov The subcellular localization of MpaH' in the peroxisomes is essential for this final conversion. pnas.org

Interactive Data Table: Enzymes of Mycophenolic Acid Biosynthesis

| Enzyme | Cellular Location | Function | References |

| MpaC' | Cytosol | Polyketide synthase; forms the 5-methylorsellinic acid backbone. | pnas.orgnih.govresearchgate.net |

| MpaG' | Cytosol | O-methyltransferase; methylates the polyketide intermediate. | researchgate.netnih.gov |

| MpaA' | Golgi Apparatus | Prenyltransferase; attaches the farnesyl side chain to the phthalide core. | oup.comresearchgate.net |

| MpaB' | Endoplasmic Reticulum | Oxygenase; responsible for the oxidative cleavage of the farnesyl side chain. | pnas.orgresearchgate.net |

| MpaDE' | Endoplasmic Reticulum | P450-hydrolase fusion enzyme; catalyzes hydroxylation and subsequent lactonization. | pnas.orgoup.comresearchgate.net |

| MpaH' | Peroxisome | Acyl-Coenzyme A hydrolase; catalyzes the final hydrolysis step to produce mycophenolic acid. | pnas.orgresearchgate.netnih.gov |

Role of Peroxisomal β-Oxidation Machinery in Biosynthesis

The final stages of mycophenolic acid biosynthesis uniquely co-opt the cell's fatty acid degradation machinery located within peroxisomes. pnas.orgnih.gov This organelle-based catalysis is essential for the maturation of the MPA side chain. nih.gov The process begins after the formation of 4-farnesyl-3,5-dihydroxy-6-methylphthalide (FDHMP), which undergoes oxidative cleavage and methylation in the cytoplasm and at the endoplasmic reticulum. nih.govnih.gov The resulting intermediate, methylated farnesyl-dihydroxy-methylphthalide-3-carboxylic acid (MFDHMP-3C), is then transported into the peroxisome for further processing. nih.gov

Once inside the peroxisome, a specific peroxisomal acyl-CoA ligase, identified as PbACL891 in P. brevicompactum, activates MFDHMP-3C by ligating it to coenzyme A (CoA), forming MFDHMP-3C-CoA. nih.govnih.gov This activation is a critical prerequisite for the subsequent β-oxidation steps. The activated intermediate then undergoes successive rounds of β-oxidation, a process that systematically shortens the side chain by removing two-carbon units in the form of acetyl-CoA. pnas.orgmedsciencegroup.com This chain-shortening is analogous to the degradation of fatty acids, involving a canonical sequence of oxidation, hydration, and thiolytic cleavage. mdpi.com

The culmination of this peroxisomal process is the formation of MPA-CoA. nih.gov At this juncture, a specialized enzyme, the acyl-CoA hydrolase MpaH', intervenes to catalyze the final step. MpaH' specifically hydrolyzes the thioester bond of MPA-CoA, releasing the final mycophenolic acid molecule and a free CoA molecule. nih.govpnas.org This terminal hydrolysis is vital as it prevents the completed MPA molecule from undergoing further degradation by the β-oxidation pathway, effectively acting as a crucial off-loading step. pnas.org The entire pathway showcases an elegant example of metabolic integration, where a catabolic (β-oxidation) and an anabolic (secondary metabolite synthesis) pathway converge within a specific cellular compartment. pnas.org

Characterization of Key Enzymes (e.g., MpaB' for Farnesyl Side Chain Cleavage)

The biosynthesis of mycophenolic acid is orchestrated by a series of highly specific enzymes, many of which are encoded by a gene cluster within the fungal genome. nih.gov Among these, the oxygenase MpaB' and the peroxisomal acyl-CoA hydrolase MpaH' are pivotal for the final modifications of the molecule.

MpaB': The Initiator of Side Chain Cleavage

MpaB' is the critical enzyme responsible for initiating the oxidative cleavage of the farnesyl side chain of the intermediate 4-farnesyl-3,5-dihydroxy-6-methylphthalide (FDHMP). pnas.orgnih.gov This endoplasmic reticulum-bound oxygenase catalyzes the cleavage of the C=C double bond at the Δ10' position of the farnesyl group. nih.govnih.gov While the precise catalytic mechanism is still under investigation, structural predictions suggest that MpaB' may belong to a family of globin-like enzymes. nih.govnih.gov One proposed mechanism involves a hydrogen atom abstraction from an allylic position, leading to the eventual cleavage of the carbon-carbon double bond. nih.gov This reaction is a key branching point, diverting the intermediate from other potential terpenoid pathways and committing it to MPA formation. The product of the MpaB' reaction is a mycophenolic aldehyde, which is then further processed. nih.gov

MpaH': The Terminal Hydrolase

Located within the peroxisome, MpaH' is an acyl-coenzyme A (CoA) hydrolase that plays a gatekeeping role in the final step of MPA synthesis. pnas.orgmcat-review.org Its function is to specifically hydrolyze the thioester bond of MPA-CoA, which is the product of the peroxisomal β-oxidation of the side chain. nih.gov Structural studies of MpaH' reveal that it belongs to the α/β-hydrolase superfamily but possesses a uniquely large cap domain and an atypical dimer formation. pnas.org These structural features create a highly specific substrate-binding pocket. This strict substrate specificity is crucial, as it ensures that MpaH' only acts on MPA-CoA, preventing the indiscriminate hydrolysis of other essential acyl-CoAs within the peroxisome and stopping the MPA molecule from being further shortened by the β-oxidation machinery. pnas.org The kinetic and structural characterization of MpaH' highlights its role as a highly specialized catalyst, essential for the efficient and specific production of mycophenolic acid. nih.govpnas.org

Pharmacokinetics, Metabolic Pathways, and Transport Mechanisms of Mycophenolic Acid

Prodrug Conversion and Active Metabolite Formation

Mycophenolate mofetil (MMF) is the 2-morpholinoethyl ester prodrug of MPA, formulated to enhance its bioavailability. clinpgx.org Following oral administration, MMF undergoes rapid and complete presystemic hydrolysis to form the pharmacologically active MPA. clinpgx.orgnih.gov This bioactivation is so efficient that MMF is typically undetectable in the plasma of healthy volunteers and transplant recipients after administration. clinpgx.org The conversion is catalyzed by carboxylesterases (CES), which are present in various tissues. clinpgx.orgresearchgate.net

MMF that is not hydrolyzed in the intestine enters the liver via the portal vein, where it is also converted to MPA. clinpgx.orgdrugbank.com Both CES-1 and CES-2 are expressed in the liver, while only CES-2 is found in the intestine. clinpgx.org In vitro studies have shown that the rate of MMF hydrolysis is greater in human liver microsomes than in intestinal microsomes, highlighting the liver's significant role in this activation process. clinpgx.org

Once formed, mycophenolic acid is primarily eliminated through metabolic processes, with very little of the drug excreted unchanged. nih.gov The main metabolic pathway is glucuronidation, which occurs predominantly in the liver, but also in the intestine and kidneys. nih.govresearchgate.net This process involves the conjugation of MPA with glucuronic acid, leading to the formation of two principal metabolites:

Mycophenolic acid 7-O-glucuronide (MPAG): This is the major metabolite, accounting for the vast majority of MPA metabolism. nih.govoup.comnih.gov MPAG is pharmacologically inactive. researchgate.net

These glucuronide metabolites are more water-soluble than the parent MPA, facilitating their elimination from the body, primarily via the kidneys. oup.comnih.gov

Research has identified three main UGT isoforms responsible for the bulk of MPA glucuronidation. nih.govnih.govbohrium.com

UGT1A9: This isoform is highly expressed in the liver and kidneys and is considered the primary enzyme responsible for the formation of the major, inactive metabolite, MPAG. clinpgx.orgnih.govresearchgate.net Studies using chemical inhibition have shown that UGT1A9 may account for approximately 55% of MPAG production in the liver, 75% in the kidney, and 50% in the intestinal mucosa. nih.govresearchgate.net

UGT2B7: This is the principal enzyme involved in the formation of the minor, active metabolite, AcMPAG. clinpgx.orgnih.govpsu.edu While UGT2B7 is the only isoform that produces AcMPAG in significant amounts, its contribution can be influenced by genetic variations. nih.govresearchgate.net

UGT1A8: This isoform is primarily expressed extrahepatically, particularly in the gastrointestinal tract, where it contributes to the intestinal first-pass metabolism of MPA to MPAG. researchgate.netpsu.edu Genetic variants of UGT1A8 have been shown to significantly alter the formation of MPAG. researchgate.netnih.gov

The relative contributions of these primary UGT isoforms are summarized in the table below.

| Enzyme | Primary Metabolite Formed | Key Tissue Expression | Estimated Contribution to MPAG Formation |

| UGT1A9 | MPAG | Liver, Kidney | Liver: ~55%, Kidney: ~75%, Intestine: ~50% nih.govresearchgate.net |

| UGT2B7 | AcMPAG | Liver, Kidney, Intestine | Primary enzyme for AcMPAG formation clinpgx.orgnih.gov |

| UGT1A8 | MPAG | Gastrointestinal Tract | Contributes to intestinal first-pass metabolism researchgate.netpsu.edu |

In addition to the primary enzymes, other UGT isoforms contribute to MPA metabolism to a lesser extent. psu.edu These include UGT1A1, UGT1A7, and UGT1A10. psu.edudrugbank.com

| Enzyme | Metabolite Formed | Primary Location | Role in MPA Metabolism |

| UGT1A1 | MPAG | Liver | Minor contribution to hepatic MPAG formation psu.edu |

| UGT1A7 | MPAG | Gastrointestinal Tract | Contributes to intestinal first-pass metabolism researchgate.netpsu.edu |

| UGT1A10 | MPAG | Gastrointestinal Tract | Contributes to intestinal first-pass metabolism researchgate.netpsu.edu |

Enzymatic Basis of Glucuronidation: UDP-Glucuronosyltransferases (UGTs)

Enterohepatic Recirculation of Mycophenolic Acid

A significant feature of mycophenolic acid's pharmacokinetic profile is its extensive enterohepatic recirculation. nih.gov This process involves the circulation of substances from the liver to the bile, followed by entry into the small intestine, absorption, and transport back to the liver. wikipedia.org

The process for MPA is as follows:

MPA is metabolized in the liver to MPAG. researchgate.net

MPAG is actively transported and excreted from the liver into the bile, a process likely mediated by the Multidrug Resistance-associated Protein 2 (MRP2). clinpgx.org

The bile carries MPAG into the gastrointestinal tract. clinpgx.orgresearchgate.net

Within the intestine, gut bacteria produce β-glucuronidase enzymes that cleave the glucuronide group from MPAG, converting it back into active MPA. clinpgx.orgyoutube.com

This reformed MPA is then reabsorbed from the intestine back into the bloodstream. clinpgx.orgresearchgate.netyoutube.com

De-Glucuronidation of MPAG by Intestinal Bacterial Enzymes

After its formation in the liver, the inactive metabolite Mycophenolic Acid 7-O-glucuronide (MPAG) is excreted into the bile, a process mediated by efflux transporters on the canalicular membrane of hepatocytes. nih.govnih.gov Upon reaching the gastrointestinal tract, MPAG becomes a substrate for β-glucuronidase enzymes produced by the resident intestinal microbiota. nih.govnih.govnih.gov These bacterial enzymes catalyze the hydrolysis of the glucuronide bond, cleaving glucuronic acid from MPAG and regenerating the active parent compound, Mycophenolic Acid (MPA). nih.govnih.govyoutube.com

This de-glucuronidation reaction is a critical step, effectively reversing the phase II metabolism that occurred in the liver and making the active drug available for reabsorption. nih.govyoutube.com The activity of these gut microbial enzymes can be influenced by various factors, including the use of broad-spectrum antibiotics, which can disrupt the gut flora. nih.govgsk.com A reduction in β-glucuronidase-producing bacteria can lead to decreased de-glucuronidation of MPAG, resulting in a diminished enterohepatic circulation and consequently lower trough concentrations of MPA. nih.gov

Transport Proteins Governing Mycophenolic Acid Disposition

Organic Anion Transporters (OATs): Role in Renal Tubular Secretion and Cellular Uptake of MPAG (hOAT1, hOAT3)

Organic Anion Transporters (OATs) are a family of influx transporters primarily located on the basolateral membrane of renal proximal tubule cells. nih.govmdpi.com They are essential for the secretion of a wide array of organic anions, including drug metabolites, from the blood into the kidney tubules for urinary excretion. mdpi.commedicationsandnutrition.com Specifically, human Organic Anion Transporter 1 (hOAT1) and human Organic Anion Transporter 3 (hOAT3) are involved in the disposition of MPAG. nih.gov These transporters mediate the uptake of MPAG from the circulation into the renal proximal tubule cells, which is the first step in its active tubular secretion. nih.govresearchgate.net Studies using transfected cell lines have confirmed that both hOAT1 and hOAT3 can transport MPAG. nih.gov This active renal secretion is a major pathway for the elimination of MPAG from the body.

| Transporter | Gene | Primary Location | Function in MPA Disposition | Substrate |

| hOAT1 | SLC22A6 | Basolateral membrane of renal proximal tubules | Mediates uptake of MPAG from blood into kidney cells for secretion. nih.gov | MPAG |

| hOAT3 | SLC22A8 | Basolateral membrane of renal proximal tubules | Mediates uptake of MPAG from blood into kidney cells for secretion. nih.gov | MPAG |

| Transporter | Gene | Primary Location | Function in MPA Disposition | Substrate |

| OATP1B1 | SLCO1B1 | Sinusoidal membrane of hepatocytes | Mediates hepatic uptake of MPAG from blood. nih.govnih.gov | MPAG |

| OATP1B3 | SLCO1B3 | Sinusoidal membrane of hepatocytes | Mediates hepatic uptake of MPAG from blood. nih.govnih.gov | MPAG |

Efflux Transporters: Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) in Biliary Excretion of MPAG

Multidrug Resistance-Associated Protein 2 (MRP2), encoded by the ABCC2 gene, is an ATP-binding cassette (ABC) efflux transporter located on the canalicular (apical) membrane of hepatocytes and the apical membrane of renal proximal tubule cells and enterocytes. nih.govnih.govnih.gov MRP2 plays a crucial role in the hepatobiliary excretion of numerous compounds, particularly glucuronide conjugates. nih.govbohrium.com It is considered a primary transporter responsible for the active efflux of MPAG from the liver into the bile. nih.govnih.govnih.gov This step is rate-limiting for the biliary excretion of MPAG and is fundamental to the process of enterohepatic circulation. nih.govresearchgate.net MRP2 also contributes to the excretion of MPAG from the kidney into the urine. nih.govnih.gov

Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another ABC efflux transporter found in various tissues, including the canalicular membrane of the liver, the apical membrane of the intestine, and the blood-brain barrier. nih.govdoi.orgresearchgate.net Like MRP2, BCRP actively transports a wide range of substrates out of cells. nih.govnih.gov While MRP2 is a major contributor, evidence also suggests that BCRP is involved in the biliary excretion of MPAG, acting alongside MRP2 to facilitate the efflux of the metabolite into bile. nih.govnih.gov

| Transporter | Gene | Primary Location | Function in MPA Disposition | Substrate |

| MRP2 | ABCC2 | Canalicular membrane of hepatocytes; Apical membrane of renal tubules and enterocytes | Primary transporter for biliary and renal efflux of MPAG. nih.govnih.govnih.gov | MPAG |

| BCRP | ABCG2 | Canalicular membrane of hepatocytes; Apical membrane of enterocytes | Contributes to the biliary efflux of MPAG. nih.govnih.gov | MPAG |

Pharmacogenomic Influences on Mycophenolic Acid Pharmacokinetics

The pharmacokinetics of Mycophenolic Acid (MPA) exhibit significant interindividual variability, which can be partly attributed to genetic polymorphisms in genes encoding metabolic enzymes and drug transporters. tandfonline.comnih.govsci-hub.se These genetic variations can alter the expression or function of these proteins, leading to changes in drug exposure and response. nih.govnih.gov

Key genes influencing MPA pharmacokinetics include those for the Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes and the transporters involved in its disposition. tandfonline.comnih.gov

UGT Gene Variants : Polymorphisms in UGT1A9, the primary enzyme responsible for MPA glucuronidation in the liver, have been extensively studied. tandfonline.comoaepublish.com For instance, the UGT1A9 -275T>A and -2152C>T single nucleotide polymorphisms (SNPs) have been associated with altered MPA glucuronidation and, consequently, different MPA exposure levels. sci-hub.seresearchgate.net Carriers of the UGT1A9 -275T>A variant, for example, have been observed to have significantly lower MPA exposure. sci-hub.seresearchgate.net Variants in UGT1A8 and UGT2B7, which also contribute to MPA metabolism, have similarly been linked to pharmacokinetic variability. tandfonline.comnih.govresearchgate.net

Transporter Gene Variants : Genetic variations in transporter proteins also play a crucial role. tandfonline.comnih.gov

SLCO (OATP) Variants : Polymorphisms in SLCO1B1 and SLCO1B3, which encode the hepatic uptake transporters OATP1B1 and OATP1B3, can affect the clearance of MPAG from the blood into the liver. nih.govnih.gov The SLCO1B1 521T>C SNP has been associated with altered MPA pharmacokinetics. sci-hub.seresearchgate.net Similarly, the OATP1B3 polymorphism 334T>G/699G>A was found to influence both MPA and MPAG pharmacokinetics, likely by reducing enterohepatic cycling. nih.gov

ABCC2 (MRP2) Variants : SNPs in the ABCC2 gene, which codes for the MRP2 efflux pump, can impact the biliary excretion of MPAG. nih.govnih.gov The ABCC2 rs2273697 (G/A) SNP, for example, has been associated with lower MPA exposure in lupus nephritis patients. oup.com

These pharmacogenomic factors contribute to the complex pharmacokinetic profile of MPA and are an important consideration in understanding the variability in drug levels among patients. tandfonline.comsci-hub.se

| Gene (Protein) | Polymorphism (SNP) | Effect on Protein Function | Impact on MPA/MPAG Pharmacokinetics | References |

| UGT1A9 | -275T>A | Potentially enhanced glucuronidation | Associated with significantly lower MPA exposure (lower AUC, C0, Cmax). | sci-hub.seresearchgate.net |

| UGT1A9 | -2152C>T | Altered glucuronidation | Associated with altered MPA pharmacokinetics. | sci-hub.seresearchgate.net |

| UGT1A8 | 518C>G | Altered glucuronidation | Associated with altered MPA pharmacokinetics. | sci-hub.seresearchgate.net |

| UGT2B7 | 211G>T | Altered glucuronidation | Associated with altered MPA pharmacokinetics. | sci-hub.seresearchgate.net |

| SLCO1B1 (OATP1B1) | 521T>C | Reduced transporter function | Associated with altered MPA pharmacokinetics. | sci-hub.seresearchgate.net |

| SLCO1B3 (OATP1B3) | 334T>G / 699G>A | Reduced transporter function (Vmax) | Decreased dose-normalized MPA exposure; increased MPAG/MPA ratio, consistent with reduced enterohepatic circulation. | nih.gov |

| ABCC2 (MRP2) | rs2273697 (G/A) | Altered efflux function | Associated with lower MPA exposure. | oup.com |

Genetic Polymorphisms (SNPs) in UGT Genes (e.g., UGT1A9, UGT2B7)

Mycophenolic acid is primarily metabolized via glucuronidation into its main, inactive metabolite, mycophenolic acid 7-O-glucuronide (MPAG), and a pharmacologically active acyl-glucuronide (AcMPAG). nih.govnih.gov The UGT1A9 enzyme is chiefly responsible for the formation of MPAG, while UGT2B7 is the key enzyme for AcMPAG formation. nih.govnih.gov Genetic polymorphisms in the genes encoding these enzymes can significantly alter MPA metabolism and exposure. tandfonline.comnih.gov

Several SNPs in the UGT1A9 gene have been identified and studied for their impact on MPA pharmacokinetics. Two common polymorphisms in the promoter region, -275T>A and -2152C>T, have been shown to increase the transcriptional activity of UGT1A9, leading to enhanced glucuronidation of MPA. nih.govnih.gov Consequently, individuals carrying these variants often exhibit lower MPA exposure. nih.govnih.govnih.gov For instance, in a study of stable Iranian renal transplant patients, carriers of the T-275A polymorphism had a significantly lower area under the plasma concentration-time curve (AUC) for MPA compared to non-carriers. nih.gov Similarly, healthy volunteers with the UGT1A9 -275/-2152 genotype showed significantly lower MPA exposure. nih.gov

Another polymorphism in the UGT1A9 promoter, -440C>T, has been associated with increased MPA exposure. nih.govnih.gov In a study involving healthy Chinese volunteers, individuals heterozygous for the UGT1A9 C-440T polymorphism (genotype -440TC) demonstrated enhanced MPA exposure. nih.gov Conversely, the UGT1A9 coding region SNP, M33T (UGT1A9*3), results in decreased glucuronidation activity, leading to higher plasma levels of MPA. nih.govnih.gov

Polymorphisms in the UGT2B7 gene also play a role in MPA's pharmacokinetic variability. The UGT2B72 variant (His268Tyr), has been linked to altered MPA and AcMPAG levels. nih.govclinpgx.org In healthy volunteers, individuals homozygous for the UGT2B72 allele showed significantly higher free MPA maximum concentration (Cmax) and elevated free and total MPA levels compared to those with the wild-type UGT2B71/*1 genotype. nih.gov Furthermore, a study in healthy Chinese volunteers found that carriers of the UGT2B7 211T variant had higher concentrations of the toxic metabolite, AcMPAG. nih.gov

Table 1: Influence of UGT Gene Polymorphisms on Mycophenolic Acid Pharmacokinetics

| Gene | SNP | Effect on Enzyme Activity | Impact on MPA Pharmacokinetics | Reference |

|---|---|---|---|---|

| UGT1A9 | -275T>A | Increased | Lower MPA exposure (AUC) | nih.govnih.gov |

| -2152C>T | Increased | Lower MPA exposure (AUC) | nih.govnih.gov | |

| -440C>T | Not specified | Enhanced MPA exposure | nih.gov | |

| I399C>T | Not specified | Higher MPAG plasma concentrations in homozygotes | nih.gov | |

| M33T (UGT1A9*3) | Decreased | Higher MPA and AcMPAG exposure | nih.gov | |

| UGT2B7 | G211T | Not specified | Higher AcMPAG concentrations | nih.gov |

| His268Tyr (UGT2B7*2) | Not specified | Higher free MPA Cmax and total MPA levels in homozygotes | nih.gov |

Genetic Variations in Transporter Genes (SLCO1Bs, ABCC2)

The transport of MPA and its metabolites, particularly their enterohepatic recirculation, is mediated by several transporter proteins, including the organic anion-transporting polypeptide (OATP) family (encoded by SLCO genes) and the multidrug resistance-associated protein 2 (MRP2, encoded by the ABCC2 gene). nih.govresearchgate.net Genetic variations in these transporters can affect MPA pharmacokinetics. nih.govtandfonline.com

The ABCC2 transporter, also known as MRP2, is located on the canalicular membrane of hepatocytes and is responsible for the biliary excretion of MPAG. nih.govnih.gov This process is a critical step in the enterohepatic recirculation of MPA. Polymorphisms in the ABCC2 gene can, therefore, influence MPA exposure. The ABCC2 C-24T polymorphism has been investigated for its effect on MPA pharmacokinetics. nih.govresearchgate.net One study in Japanese renal transplant recipients found that while this SNP alone was not associated with MPA pharmacokinetics, the combination of the ABCC2 C-24T T allele with the SLCO1B3 T334G GG genotype resulted in significantly lower oral clearance of MPA. nih.govresearchgate.net

Table 2: Influence of Transporter Gene Polymorphisms on Mycophenolic Acid Pharmacokinetics

| Gene | SNP | Role of Transporter | Impact on MPA Pharmacokinetics | Reference |

|---|---|---|---|---|

| SLCO1B1 | rs4149036 | Hepatic uptake of MPA | Significantly correlated with MPA AUC | nih.gov |

| ABCC2 | C-24T | Biliary excretion of MPAG | In combination with SLCO1B3 T334G GG, associated with lower MPA oral clearance | nih.govresearchgate.net |

Contributions to Inter-Individual Variability in Exposure

The genetic polymorphisms in UGT and transporter genes are significant contributors to the wide inter-individual variability observed in MPA exposure. nih.govtandfonline.com This variability is a key challenge in optimizing MPA therapy, as underexposure can lead to treatment failure (e.g., acute rejection in transplant recipients), while overexposure increases the risk of adverse effects.

The impact of UGT1A9 polymorphisms on MPA glucuronidation is a primary driver of this variability. Variants that increase enzyme activity, such as -275T>A and -2152C>T, lead to faster clearance of MPA and lower drug exposure. nih.govnih.gov Conversely, polymorphisms that decrease enzyme function, like UGT1A93, result in higher, potentially toxic, concentrations of MPA. nih.gov These genetic differences can explain why patients on the same dose of mycophenolate mofetil can have vastly different MPA levels. nih.gov

Mechanistic Research on Drug Drug Interactions Involving Mycophenolic Acid

Role of Cytochrome P450 Enzymes (e.g., CYP3A4/5) in Interactions

Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF), is a potent immunosuppressant primarily metabolized through glucuronidation by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT2B7 smpdb.canih.gov. However, cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, are involved in the formation of a minor phase 1 metabolite, 6-O-desmethyl-MPA (DM-MPA) smpdb.capharmgkb.orgnih.govcapes.gov.br. This involvement of CYP enzymes, particularly CYP3A4/5, is crucial in understanding potential drug-drug interactions (DDIs) that can influence MPA's pharmacokinetic profile or the disposition of co-administered drugs.

MPA Metabolism and CYP Involvement:

While MPA's major metabolic pathway involves UGTs, the formation of DM-MPA by CYP3A4/5 represents a route where CYP enzymes directly participate in MPA's biotransformation smpdb.capharmgkb.orgnih.govcapes.gov.br. In vitro studies have characterized the formation of DM-MPA by human liver microsomes, revealing specific kinetic parameters for this CYP-mediated reaction.

| Enzyme System | Metabolite | Apparent Km (mmol/L) | Vmax (pmol/mg/min) | Reference |

| Human Liver Microsomes | 6-O-desmethyl-MPA (DM-MPA) | 0.83 ± 0.06 | 5.57 ± 0.29 | nih.gov |

Furthermore, the role of CYP3A4/5 in DM-MPA formation can be modulated by CYP inhibitors. For instance, ketoconazole, a potent inhibitor of CYP3A, significantly reduced the in vitro formation of DM-MPA, indicating the enzyme's direct involvement nih.gov.

| CYP Inhibitor | CYP Isoform(s) Targeted | Inhibition of DM-MPA Formation | Reference |

| Ketoconazole | CYP3A4/5 | 50.3% | nih.gov |

MPA as a Modulator of CYP Activity:

Beyond its own metabolism, MPA has the potential to influence the activity of CYP enzymes. Research suggests that at concentrations exceeding the typical therapeutic plasma levels, MPA may act as a competitor for CYP3A, thereby affecting the metabolism of other drugs that are substrates of this enzyme system nih.govcapes.gov.br. This competitive interaction has been observed to a limited extent with tacrolimus (B1663567), another immunosuppressant metabolized by CYP3A4/5 nih.govcapes.gov.br.

Interactions with CYP-Metabolized Drugs:

The involvement of CYP3A4/5 in the metabolism of both MPA (via DM-MPA formation) and other co-administered drugs creates opportunities for significant DDIs.

Tacrolimus Interaction: Tacrolimus is extensively metabolized by CYP3A4 and CYP3A5 mdpi.com. Studies investigating the co-administration of tacrolimus with mycophenolate mofetil (MMF) have shown that MMF can increase tacrolimus exposure. Specifically, one study reported a 22.1% increase in the area under the curve (AUC) of tacrolimus when co-administered with MMF, while the pharmacokinetics of MPA and its metabolites remained largely unchanged by tacrolimus researchgate.net. This suggests that tacrolimus may be the "victim" drug in this interaction, potentially due to MPA's influence on CYP3A activity or other pharmacokinetic factors mdpi.comklinickafarmakologie.cz. The high therapeutic concentrations of MPA might lead to competition for CYP3A, impacting tacrolimus metabolism nih.govcapes.gov.br.

| Drug Combination | Parameter Measured | Change Observed | Reference |

| Tacrolimus + MMF | Tacrolimus AUC₀-inf | +22.1% | researchgate.net |

While MPA's primary metabolic clearance is through UGTs, the interaction with CYP3A4/5 and its substrates highlights the complex interplay of pharmacokinetic pathways in immunosuppressive therapy. Understanding these mechanisms is crucial for optimizing therapeutic outcomes and minimizing adverse events in transplant recipients.

Cellular and Molecular Mechanisms Beyond Impdh Inhibition

Modulation of Lymphocyte Apoptosis

MPA has been shown to induce programmed cell death in various lymphocyte subsets, contributing to the depletion of activated immune cells.

Research indicates that MPA exhibits a pro-apoptotic action on effector CD4+ and CD8+ T cells, as well as on B cells frontiersin.orgnih.gov. This effect contributes to the reduction of activated immune cell populations. Studies have quantified the extent of this apoptosis induction in vitro. For instance, treatment with MPA at a concentration of 10⁻⁴ M for 24 hours resulted in an approximate increase in early apoptotic cells (Annexin V+/7-AAD-) from a control range of 10-15% to approximately 25% in CD4+ T cells, 30% in CD8+ T cells, and 25% in CD19+ B cells frontiersin.org. Similar increases were observed at 48 hours of incubation frontiersin.org. MPA has been shown to induce apoptosis in human T lymphocytic and monocytic cell lines, with exogenous guanosine (B1672433) partially reversing this effect in T cells nih.gov. Furthermore, MPA has been observed to kill lymphocytes through a nonclassical actin-dependent necrotic signal, with approximately 10-30% of treated cells displaying apoptotic features aai.org.

Table 1: Pro-Apoptotic Action of Mycophenolic Acid (MPA) on Lymphocytes (Approximate Values)

| Cell Type | Treatment Condition | Approximate % Early Apoptotic Cells | Source |

| CD4+ T cells | Control (24h) | 10-15% | frontiersin.org |

| CD4+ T cells | MPA 10⁻⁴ M (24h) | ~25% | frontiersin.org |

| CD4+ T cells | MPA 10⁻⁵ M (24h) | ~20% | frontiersin.org |

| CD8+ T cells | Control (24h) | 10-15% | frontiersin.org |

| CD8+ T cells | MPA 10⁻⁴ M (24h) | ~30% | frontiersin.org |

| CD8+ T cells | MPA 10⁻⁵ M (24h) | ~25% | frontiersin.org |

| CD19+ B cells | Control (24h) | 10-15% | frontiersin.org |

| CD19+ B cells | MPA 10⁻⁴ M (24h) | ~25% | frontiersin.org |

| CD19+ B cells | MPA 10⁻⁵ M (24h) | ~20% | frontiersin.org |

Effects on Lymphocyte Activation Markers

MPA influences the expression of key markers associated with lymphocyte activation, thereby modulating their response to stimuli.

MPA has been demonstrated to down-regulate or prevent the activation-induced expression of CD25 (the alpha chain of the IL-2 receptor) on activated CD4+ and CD8+ T cells frontiersin.orgnih.gov. This effect is observed in various experimental settings. For example, MPA treatment led to a reduction in the percentage of Foxp3-CD25+CD4+ T cells (activated effector T cells) by approximately 14.84% at a concentration of 10⁻⁴ M and by 13.48% at 10⁻⁵ M frontiersin.org. Studies also indicate that MPA decreases the median fluorescence intensity (MFI) of CD25 expression on lymphocytes stimulated with phytohemagglutinin (PHA) plos.orgnih.gov. Clinical observations in heart transplant recipients have shown that mycophenolate mofetil therapy is associated with a reduction in the percentage of CD25-expressing activated T cells researchgate.net.

Table 2: Modulation of CD25 Expression on Activated Effector T Cells by Mycophenolic Acid (MPA)

| Cell Subset | MPA Concentration | Effect on CD25 Expression | Source |

| Foxp3⁻CD25⁺CD4⁺ T cells | 10⁻⁴ M | 14.84% reduction | frontiersin.org |

| Foxp3⁻CD25⁺CD4⁺ T cells | 10⁻⁵ M | 13.48% reduction | frontiersin.org |

| Activated T cells (PHA-stimulated) | 10 μM / 100 μM | Decreased MFI | plos.org |

| Activated T cells | Increasing doses | Reduced expression | nih.gov |

| Activated T cells (CD4⁺/CD25⁺) | Therapy | Reduced percentage | researchgate.net |

Induction of Regulatory T Cells (Treg)

Beyond its inhibitory effects, MPA also plays a role in promoting the development and expansion of regulatory T cells, which are critical for maintaining immune tolerance.

MPA has been shown to promote the generation of Foxp3-expressing regulatory T cells (Tregs) among both CD4+ and CD8+ T cell populations frontiersin.orgnih.gov. In vitro studies have demonstrated that MPA treatment increases the percentage of Foxp3+CD25+CD4+ T cells by approximately 5.54% (at 10⁻⁴ M) and 6.01% (at 10⁻⁵ M) frontiersin.org. Similarly, the percentage of Foxp3+CD25+CD8+ T cells increased by about 0.99% (at 10⁻⁴ M) and 0.87% (at 10⁻⁵ M) frontiersin.org. Furthermore, MPA treatment led to an approximately 3.5-fold increase in the absolute count of CD8+ Treg cells in cultures compared to control values frontiersin.org. MPA has also been observed to enhance FoxP3 expression in human CD4+ T cells frontiersin.org, and dendritic cells treated with MPA can induce human CD4+ iTregs with high Foxp3 expression researchgate.netpsu.edu.

Table 3: Induction of Regulatory T Cells (Tregs) by Mycophenolic Acid (MPA)

| Cell Type | MPA Concentration | Percentage Increase in Foxp3⁺CD25⁺ Cells | Source |

| CD4+ T cells | 10⁻⁴ M | 5.54% | frontiersin.org |

| CD4+ T cells | 10⁻⁵ M | 6.01% | frontiersin.org |

| CD8+ T cells | 10⁻⁴ M | 0.99% | frontiersin.org |

| CD8+ T cells | 10⁻⁵ M | 0.87% | frontiersin.org |

The combined effects of promoting Treg generation and inducing apoptosis in effector T cells result in a significant shift in the balance between regulatory and activated effector T cells frontiersin.orgnih.gov. Specifically, MPA treatment leads to an increased proportion of Treg cells relative to activated effector T cells frontiersin.orgnih.gov. This modulation is crucial for suppressing excessive immune responses and fostering immune tolerance, contributing to MPA's effectiveness in preventing transplant rejection and managing autoimmune conditions frontiersin.orgnih.gov. MPA's preferential inhibition of IL-17 production may also favorably influence the Treg/TH-17 cell balance nih.gov.

Compound Names

Mycophenolic Acid (MPA) : The active metabolite of mycophenolate mofetil.

Mycophenolate Mofetil (MMF) : A prodrug that is converted to mycophenolic acid in the body.

Impairment of Antigen Presentation

Dendritic cells (DCs) are pivotal in initiating adaptive immune responses by presenting antigens to T cells. Mycophenolic acid significantly interferes with DC maturation and function, thereby impairing their capacity for effective antigen presentation.

Effects on Dendritic Cell Maturation MPA treatment during DC differentiation leads to a less mature phenotype. Studies indicate that MPA downregulates the expression of key co-stimulatory and maturation molecules on DCs. This includes significant reductions in molecules such as CD40, CD80, CD86, and MHC class II (e.g., HLA-DR) aai.orgnih.govoup.comasm.org. For instance, MPA treatment has been shown to reduce the expression of CD86 by approximately 43.8% and CD80 by about 46.7% compared to control DCs stimulated with lipopolysaccharide (LPS) asm.org. Similarly, the expression of CD83, a marker of DC maturation, is also reduced oup.comnih.gov.

Impact on Antigen Processing and Presentation The impaired maturation of DCs under MPA influence directly affects their antigen-presenting capabilities. MPA treatment leads to a decreased expression of cell-surface receptors involved in antigen uptake and presentation, such as CD83 and CD205 nih.gov. Furthermore, MPA diminishes the production of crucial cytokines like Interleukin-12 (IL-12) by DCs, which is vital for T helper cell differentiation aai.orgasm.orgpsu.edu. Research indicates that MPA can reduce IL-12 production by approximately 40% compared to vehicle-treated DCs aai.org. Consequently, MPA-treated DCs exhibit a reduced capacity to stimulate allogeneic T cells in mixed lymphocyte reactions (MLRs) nih.govoup.comoup.com.

Alterations in Migratory Phenotype Beyond maturation and cytokine production, MPA also influences the migratory properties of DCs. It alters the expression of chemokine receptors, specifically downregulating CC chemokine receptor 7 (CCR7) while upregulating CCR1 nih.gov. CCR7 is essential for DC migration to lymph nodes, where they typically present antigens to naive T cells. The downregulation of CCR7 leads to reduced migration towards lymph node-homing chemokines, thus potentially limiting the initiation of adaptive immune responses in secondary lymphoid organs nih.gov.

Table 1: Effects of Mycophenolic Acid on Dendritic Cell Maturation and Antigen Presentation Markers

| Marker | Control (Vehicle/Mature DC) | MPA-Treated DC (Condition) | Approximate Change (%) | References |

| CD40 | High expression | Reduced expression | ~39.3% reduction asm.org | aai.orgnih.govoup.comasm.org |

| CD80 | High expression | Reduced expression | ~46.7% reduction asm.org | aai.orgnih.govoup.comasm.org |

| CD86 | High expression | Reduced expression | ~43.8% reduction asm.org | aai.orgnih.govoup.comasm.org |

| HLA-DR | High expression | Reduced expression | ~3-fold reduction oup.com | aai.orgnih.govoup.com |

| CD83 | High expression | Reduced expression | ~21.1% reduction asm.org | nih.govoup.comasm.orgnih.gov |

| CCR7 | High expression | Downregulated | Not quantified | nih.gov |

| IL-12 | High production | Reduced production | ~40% reduction aai.org | aai.orgasm.orgpsu.edu |

| Endocytosis | Standard | Higher capacity | Not quantified | nih.gov |

Promotion of Immune Tolerance

By modulating DC function and directly impacting T cell responses, MPA contributes to the promotion of immune tolerance, a state of non-responsiveness to specific antigens.

Induction of T Cell Anergy and Hyporesponsiveness MPA-treated DCs (MPA-DCs) have been shown to induce a state of anergy or hyporesponsiveness in alloreactive T cells nih.govpsu.edunih.gov. T cells stimulated by MPA-DCs exhibit significantly weaker proliferation compared to those activated by mature DCs psu.edunih.gov. This hyporesponsiveness is often alloantigen-specific, suggesting a targeted dampening of immune reactions against foreign antigens, such as those from transplanted organs.

Generation of Regulatory T Cells (Tregs) A key mechanism by which MPA promotes immune tolerance is through the induction of regulatory T cells (Tregs). Long-term co-culture with MPA-DCs can generate T cells that display potent suppressive activity against naive and preactivated T cells psu.edunih.gov. These MPA-induced Tregs are characterized by the expression of markers such as CD25, CTLA-4, and importantly, enhanced expression of the transcription factor Foxp3 psu.edunih.govnih.gov. Studies have reported a significantly higher proportion of Foxp3-positive CD4+ T cells (e.g., 17%) when stimulated by MPA-DCs compared to mature DCs (e.g., 4.5%) psu.edu. The increased Foxp3 expression is indicative of a Treg phenotype, which is crucial for maintaining immune homeostasis and preventing autoimmunity or transplant rejection.

Modulation of T Cell Cytokine Profiles and Co-stimulatory Molecules MPA also directly influences T cell effector functions. Upon stimulation, MPA-treated T cells show inhibited production of pro-inflammatory cytokines such as IL-17, Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), while IL-2 production remains largely unaffected nih.gov. Furthermore, MPA treatment can alter the expression of co-stimulatory and co-inhibitory molecules on T cells. It enhances the expression of negative co-stimulators like PD-1 and CTLA-4, while decreasing the expression of positive co-stimulators such as CD27 and CD28 nih.gov. These changes collectively contribute to a dampened T cell response and favor a tolerogenic environment.

Table 2: Mycophenolic Acid's Role in Promoting Immune Tolerance via T Cell Modulation

| Parameter/Mechanism | Control (Untreated/Mature DC) | MPA-Treated Cells/MPA-DC | Outcome | References |

| T Cell Proliferation (vs. alloantigen) | Robust proliferation | Weak proliferation, anergy | Inhibition of effector T cell response | nih.govoup.compsu.edunih.gov |

| T Cell Suppression | No suppression | Potent suppressive activity (induced Tregs) | Induction of immune tolerance | psu.edunih.gov |

| Foxp3 Expression (in CD4+ T cells) | Low (e.g., 4.5%) | High (e.g., 17%) | Upregulation, Treg differentiation | psu.edunih.govnih.gov |

| Cytokine Production (IL-17, IFN-γ, TNF-α) | Normal production | Inhibited production | Reduced pro-inflammatory cytokine milieu | nih.gov |

| Cytokine Production (IL-2) | Normal production | Not inhibited | Unaffected | nih.gov |

| Negative Co-stimulators (PD-1, CTLA-4) | Low expression | Enhanced expression | Promotion of T cell exhaustion/regulation | nih.gov |

| Positive Co-stimulators (CD27, CD28) | High expression | Decreased expression | Reduced T cell activation signals | nih.gov |

Compound List:

Mycophenolic acid (MPA)

Mycophenolate mofetil (MMF)

Dendritic cells (DCs)

T cells

Regulatory T cells (Tregs)

Interleukin-12 (IL-12)

Interleukin-17 (IL-17)

Interferon-gamma (IFN-γ)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-2 (IL-2)

Interleukin-1Ra

Transforming growth factor (TGF)-alpha

Interleukin-10 (IL-10)

CD40

CD80

CD86

HLA-DR (I-A)

CD83

CD205

CCR7

CCR1

PD-1

CTLA-4

Foxp3

CD27

CD28

CD25

CD95

Novel Research Applications and Mechanistic Insights

Anticancer Activities and Molecular Mechanisms

Mycophenolic acid exhibits significant anticancer potential through various molecular pathways, including the induction of programmed cell death, modulation of the cell cycle, and alteration of the tumor microenvironment. Its ability to target overexpressed IMPDH in cancer cells further underscores its therapeutic promise.

MPA has demonstrated a consistent ability to induce apoptosis, or programmed cell death, in a wide range of cancer cell lines. This effect is often mediated through caspase-dependent pathways, leading to the dismantling of cancer cells researchgate.nete-century.us. Studies have shown that MPA can trigger apoptosis in various malignancies, including multiple myeloma cells aacrjournals.org, human lymphoid and monocytic cell lines nih.gov, and osteosarcoma cells nih.gov. Furthermore, MPA can induce a necrotic signal that effectively overcomes resistance to apoptosis in tumor cells, offering a distinct mechanism for eliminating cancer cells that have developed resistance to conventional apoptotic inducers plos.orgresearchgate.net.

A key mechanism by which MPA exerts its antiproliferative effects is by inducing cell cycle arrest in malignant cells. Research indicates that MPA can halt cell division, primarily at the G1/S phase transition or within the S phase of the cell cycle researchgate.nete-century.usnih.gov. This arrest is associated with the modulation of critical cell cycle regulators, including the down-regulation of cyclins (e.g., CCNA2, CCNB1) and cyclin-dependent kinases (e.g., CDK4, CDK5), as well as alterations in genes involved in cell division and chromosome segregation researchgate.nete-century.us. MPA also impacts the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell proliferation, thereby contributing to its anti-proliferative activity researchgate.nete-century.us.

Beyond its direct effects on cancer cells, MPA plays a significant role in modulating the tumor microenvironment, a complex ecosystem that supports tumor growth and progression. Studies have revealed that MPA can exert potent anti-angiogenic and anti-fibrotic effects. It has been observed to markedly inhibit the proliferation, invasion, and migration of endothelial cells and fibroblasts, which are crucial components of the tumor microenvironment aacrjournals.orgresearchgate.netmedkoo.comnih.gov. Specifically, MPA treatment leads to a reduction in microvascular density and pericyte coverage within tumors in vivo aacrjournals.orgresearchgate.netmedkoo.comnih.govmedchemexpress.com. Transcriptomic analyses have identified MYC signaling as a critical player in MPA's anti-angiogenic effects, mediated through coordinated communications with other signaling molecules, providing a molecular basis for its impact on tumor vascularization and stromal support researchgate.netnih.govaacrjournals.org.

MPA and its synthesized analogues have shown promise for selective cytotoxicity against various cancer cell types, often with reduced toxicity to normal cells. This selectivity is a crucial attribute for developing effective cancer therapies. MPA itself has demonstrated cytotoxic activity against osteosarcoma cell lines with IC50 values in the micromolar range nih.gov. Furthermore, novel MPA analogues, such as silicon-containing derivatives like compound 2d (TPS-MPA), have exhibited potent cytotoxic activity against osteosarcoma cell lines while displaying significantly lower toxicity to normal human fibroblasts nih.govnih.gov. Research has also explored MPA derivatives against neuroblastoma and melanoma cell lines, indicating a broad potential for targeted anticancer drug development researchgate.netresearchgate.netresearchgate.net.

A central mechanism for MPA's anticancer activity lies in its potent inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) researchgate.nete-century.usaacrjournals.orgplos.orgmedchemexpress.comacs.orgnih.govnih.govameripharmaspecialty.comnih.govdrugbank.comcancer.govdrugbank.comjmb.or.krfrontiersin.orgpharmgkb.org. IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, and thus critical for cell proliferation e-century.usaacrjournals.orgplos.orgacs.orgnih.govnih.govameripharmaspecialty.comnih.govdrugbank.comcancer.govdrugbank.comjmb.or.krfrontiersin.orgpharmgkb.org. IMPDH is frequently overexpressed in various cancer cells compared to their normal counterparts, making it an attractive therapeutic target researchgate.netaacrjournals.orgplos.orgacs.orgnih.govnih.govnih.govjmb.or.krfrontiersin.org. By inhibiting IMPDH, MPA depletes intracellular guanosine (B1672433) nucleotide pools, thereby suppressing cancer cell proliferation and inducing apoptosis researchgate.nete-century.usaacrjournals.orgplos.orgacs.orgnih.govnih.govnih.govjmb.or.kr. MPA exhibits a particular potency against the IMPDH2 isoform, with reported inhibition constants (Ki app) in the micromolar range nih.gov.

Broad-Spectrum Antimicrobial Properties

Beyond its anticancer potential, Mycophenolic Acid has also been recognized for its broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties medchemexpress.comameripharmaspecialty.comdrugbank.comcancer.govdrugbank.comtoku-e.commicrobiologyresearch.org. Investigations have demonstrated its efficacy in tissue culture against a range of viruses, such as vaccinia, herpes simplex, Semliki Forest, encephalomyocarditis, Coxsackie, and influenza viruses, showing significant zones of plaque inhibition microbiologyresearch.org. MPA's ability to inhibit viral multiplication in cell culture suggests a potential role in antiviral therapeutic strategies microbiologyresearch.org. It has also been identified as an antibiotic, originally isolated from Penicillium species ameripharmaspecialty.com.

Compound List:

Mycophenolic acid (MPA)

Mycophenolate mofetil (MMF)

Mycophenolate sodium (MPS)

Compound 2d (TPS-MPA)

Propargylamine (B41283) mycophenolate analogues

Data Tables

Table 1: Differential Cytotoxicity of Mycophenolic Acid Against Cancer Cell Lines

| Cell Type / Line | Sensitivity / IC50 Value | Reference(s) |

| Endothelial cells | IC50 < 500 nmol/L (antimitotic effects) | aacrjournals.orgmedchemexpress.com |

| Fibroblasts | IC50 < 1 μmol/L | aacrjournals.orgmedchemexpress.com |

| A549 (non-small cell lung cancer) | IC50 > 1 μmol/L | aacrjournals.orgmedchemexpress.com |

| PC3 (prostate cancer) | IC50 > 1 μmol/L | aacrjournals.orgmedchemexpress.com |

| U87 (glioblastoma) | Resistant in vitro | aacrjournals.orgresearchgate.netmedkoo.comnih.govmedchemexpress.com |

| Osteosarcoma cell lines (MNNG/HOS, U2OS, SaOS-2, MG-63, 143B) | IC50 values of 0.46-7.3 μM | nih.gov |

| Osteosarcoma cell lines (MNNG/HOS, U2OS, 143B, SaOS-2) with compound 2d (TPS-MPA) | IC50 values ranging from 0.64 to 2.27 μM | nih.govnih.gov |

| Normal cells (hFOB 1.19) with compound 2d (TPS-MPA) | Low cytotoxicity | nih.govnih.gov |

| Neuroblastoma (SH-SY5Y) with propargylamine mycophenolate analogues | Selective cytotoxicity | researchgate.netresearchgate.net |

Table 2: Antiviral Activity of Mycophenolic Acid in Tissue Culture

| Virus | Observed Effect | Reference(s) |

| Vaccinia virus | Zones of plaque inhibition 40-60 mm; Median plaque inhibitory concentration 0.3-1 μg/ml | microbiologyresearch.org |

| Herpes simplex virus | Zones of plaque inhibition 40-60 mm | microbiologyresearch.org |

| Semliki Forest virus | Zones of plaque inhibition 40-60 mm | microbiologyresearch.org |

| Encephalomyocarditis virus | Zones of plaque inhibition 40-60 mm | microbiologyresearch.org |

| Coxsackie (Bl, conn. 5) virus | Zones of plaque inhibition 40-60 mm | microbiologyresearch.org |

| Influenza (A-nws) virus | Zones of plaque inhibition 40-60 mm | microbiologyresearch.org |

Table 3: IMPDH Inhibition by Mycophenolic Acid

| Target Enzyme | Inhibition Value | Reference(s) |

| IMPDH (general) | EC50 of 0.24 µM | medchemexpress.com |

| IMPDH2 | Ki app 1.8 μM | nih.gov |

Research Methodologies and Experimental Models

Preclinical In Vivo Studies

Preclinical in vivo research has been fundamental in elucidating the immunosuppressive effects and pharmacokinetic profile of mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil (MMF). These studies, conducted in various animal models, have provided critical data supporting its clinical application in transplantation and autoimmune diseases.

Animal Models for Immunosuppression (e.g., Rat Kidney and Heart Allotransplantation)

Animal models of organ transplantation have been pivotal in demonstrating the efficacy of mycophenolate mofetil in preventing allograft rejection. nih.gov Early preclinical studies in rat models of both kidney and heart allotransplantation showed that MMF effectively prevents acute rejection. nih.govnih.gov The immunosuppressive actions observed in these models established the foundation for investigating its use in clinical transplantation. nih.gov The success of MMF in these animal trials is attributed to the cytostatic effects of its active form, mycophenolic acid, on T and B lymphocytes, which are crucial mediators of rejection. nih.gov These rodent models confirmed that by inhibiting the de novo pathway of purine (B94841) synthesis, mycophenolic acid effectively suppresses lymphocyte function. nih.gov

Studies on Lymphoid Tissue Depletion in Murine Models

Research using murine models has provided specific insights into the impact of mycophenolate mofetil on lymphoid tissues. In vivo studies in mice have demonstrated that treatment with MMF induces a clinically relevant depletion of both T cells (specifically CD4+ and CD8+ subsets) and B cells within lymph nodes and the spleen. nih.govnih.gov This depletive effect is a direct consequence of MPA's mechanism of action, which prevents the proliferation of these immune cells. nih.gov Further investigation revealed that in addition to reducing the absolute count of these lymphocytes, MPA also exerts a proapoptotic action on effector T and B cells. nih.gov These findings from murine models underscore the potent and broad-based immunosuppressive activity of the compound on key cellular components of the adaptive immune system. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Profiling in Animal Species (e.g., Cats)

Pharmacokinetic and pharmacodynamic studies in various animal species have been essential for understanding the disposition and effects of mycophenolic acid. In cats, studies involving the intravenous infusion of mycophenolate mofetil confirmed its biotransformation into the active moiety, MPA. avma.orgnih.govfao.org However, the plasma disposition of MPA in this species has been shown to be highly variable. avma.orgnih.govfao.org

Following twice-daily intravenous infusions of MMF for three days in healthy cats, the area under the plasma concentration-time curve (AUC) for MPA showed significant inter-individual differences. avma.orgnih.gov Pharmacodynamic assessments in these studies revealed a reduction in the total number of peripheral blood mononuclear cells (PBMCs) in most cats, although there were no remarkable changes in the CD4+ to CD8+ ratios. avma.orgnih.gov

| Parameter | Value Range (After First Infusion) | Value Range (After Last Infusion) | Source |

|---|---|---|---|

| MPA AUC (0-14h) | 14.6 to 37.6 mg·h/L | 14.4 to 22.3 mg·h/L | avma.orgnih.gov |

| PBMC Reduction (24h) | Mean ± SD: 25.9 ± 15.8% | avma.orgnih.gov | |

| PBMC Reduction (48h) | Mean ± SD: 26.7 ± 19.3% | avma.orgnih.gov |

Computational and Structural Biology Approaches

Computational and structural biology methods are increasingly employed to understand the molecular mechanisms and pharmacokinetic properties of drugs like mycophenolic acid. These in silico approaches provide valuable insights that complement experimental data.

Mechanistic Pharmacokinetic Modeling

Mechanistic pharmacokinetic (PK) models are used to describe and predict the absorption, distribution, metabolism, and excretion of mycophenolic acid. While many sophisticated models have been developed using clinical data from human transplant recipients, the principles are applicable to preclinical research. These models often incorporate complex physiological processes such as the enterohepatic recirculation of MPA's main metabolite, MPA glucuronide (MPAG). frontiersin.orgresearchgate.net Population PK models have been developed to quantify the relationship between MMF dose and the concentrations of total and unbound MPA, as well as its metabolites. researchgate.net These models can account for factors influencing MPA exposure, such as renal function and co-administered drugs, by mechanistically modeling processes like competitive protein binding to albumin. researchgate.netnih.gov Such modeling approaches are crucial for optimizing dosing strategies and understanding inter-individual variability in drug exposure. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation of a ligand (like mycophenolic acid) to its protein target. mdpi.com For MPA, the primary target is inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov Molecular docking studies of MPA derivatives into the active site of IMPDH2 have revealed the critical role of hydrogen bonds in the compound's inhibitory activity. nih.gov Specifically, the carboxylate group of the hexenoic acid tail can form hydrogen bonds with amino acid residues such as Ser276, which is important for its immunosuppressive effect. nih.gov

Structural Elucidation Techniques (NMR, MS, HRESIMS)

The definitive chemical structure of Mycophenolic Acid and its related compounds is established through a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of Mycophenolic Acid. ¹H-NMR provides information about the number and types of protons and their neighboring environments, while ¹³C-NMR identifies the different carbon atoms in the molecule. Analysis of these spectra allows for the unambiguous assignment of the molecule's intricate structure. researchgate.net Solid-state NMR has also been utilized to characterize the different polymorphic crystal forms of Mycophenolic Acid. google.com

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. taylorandfrancis.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) are routinely used for the analysis of Mycophenolic Acid. researchgate.netnih.gov In these methods, the molecule is ionized, and its mass-to-charge ratio is measured, providing its exact molecular weight. The fragmentation patterns observed in MS/MS experiments, where the ionized molecule is broken into smaller pieces, offer further clues that help confirm the connectivity of the atoms within the structure. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is an advanced mass spectrometry technique that provides highly accurate mass measurements. This precision allows for the determination of the exact elemental formula of Mycophenolic Acid, distinguishing it from other compounds that may have the same nominal mass. This technique is invaluable for confirming the identity of the compound and for characterizing its metabolites and degradation products.

Genetic and Genomic Research

Targeted Gene Inactivation and Heterologous Expression for Biosynthesis

The molecular basis for the biosynthesis of Mycophenolic Acid in fungi, primarily Penicillium species, has been elucidated through sophisticated genetic techniques. The genes responsible for its production are organized into a biosynthetic gene cluster (BGC). nih.govresearchgate.netnih.gov

Targeted Gene Inactivation: Researchers have confirmed the function of key genes within the cluster by creating targeted gene knockouts. A pivotal experiment involved the deletion of the polyketide synthase (PKS) gene, named mpaC. This enzyme is responsible for synthesizing the core polyketide backbone of the molecule. The targeted inactivation of mpaC in Penicillium brevicompactum resulted in the complete cessation of Mycophenolic Acid production, definitively proving its essential role in the biosynthetic pathway. nih.govresearchgate.netasm.org

Heterologous Expression: To further characterize the pathway, the entire Mycophenolic Acid gene cluster has been expressed in a different, non-producing fungal host, such as Aspergillus nidulans. researchgate.netnih.gov By transferring the genetic machinery into a new host and observing the production of Mycophenolic Acid and its intermediates, scientists can confirm that the identified gene cluster is complete and sufficient for biosynthesis. This technique also allows for the functional characterization of individual enzymes in the pathway, such as the prenyltransferase (MpaA) that attaches a farnesyl group and the oxygenase (MpaB) involved in its subsequent cleavage. nih.govpnas.orgbiorxiv.orgnih.gov

Investigation of Genetic Polymorphisms and their Impact on Pharmacokinetics

Significant interindividual variability in the exposure to Mycophenolic Acid has been observed, and a substantial portion of this variability is attributed to genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs), in genes encoding drug-metabolizing enzymes and transporters.